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and Experimental Protocols

Authored by: A Senior Application Scientist
Introduction

(S)-N-Boc-Morpholine-2-acetic acid is a chiral building block of significant interest in modern
medicinal chemistry and drug discovery. Its unique structural features, comprising a
stereodefined morpholine scaffold, a protected amine, and a carboxylic acid handle, make it a
versatile synthon for constructing complex molecular architectures. The morpholine ring is a
privileged scaffold in drug design, often imparting favorable properties such as improved
agueous solubility, metabolic stability, and pharmacokinetic profiles. This guide provides a
comprehensive overview of the chemical properties, synthesis, spectroscopic characterization,
applications, and safe handling of this important reagent, tailored for researchers and
professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical reagent is the cornerstone of its application in
synthesis. The structure of (S)-N-Boc-Morpholine-2-acetic acid features a morpholine ring
with a carboxymethyl substituent at the chiral C2 position and a tert-butoxycarbonyl (Boc)
protecting group on the ring nitrogen.
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Figure 1: Chemical Structure of (S)-N-Boc-Morpholine-2-acetic acid.

Table 1: Chemical Identifiers
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Identifier Value

2-[(2S)-4-[(2-methylpropan-2-

UPAC Name yl)oxycarbonyllmorpholin-2-yl]acetic acid[1]
CAS Number 1257850-82-0[1]

Molecular Formula C11H1aNOs[1][2]

Molecular Weight 245.27 g/mol [1][2]

Canonical SMILES CC(C)(C)OC(=0)N1CCO--INVALID-LINK--C1[1]
InChl Key BBSISPMRGFJLDI-QMMMGPOBSA-N[1]

The physicochemical properties of this compound are critical for determining appropriate
reaction conditions, purification methods, and storage protocols.

Table 2: Physicochemical Properties

Property Value Source
Physical Form Solid [3]
Boiling Point 388.2 £ 27.0 °C (Predicted) [415]
Density 1.179 g/cm3 (Predicted) [4]
Storage Temperature 2-8°C, dry, sealed [31141[5]

Synthesis and Reactivity Insights
Synthetic Strategies

The enantioselective synthesis of (S)-N-Boc-Morpholine-2-acetic acid is crucial for its
application in chiral drug development. Common strategies often involve the use of chiral pool
starting materials or asymmetric synthesis techniques. One notable method involves an
enzyme-catalyzed kinetic resolution of a racemic morpholine precursor, which allows for the
separation of enantiomers with high selectivity. Another efficient approach utilizes (S)-
epichlorohydrin as a chiral starting material, enabling a more direct and operationally simple
synthesis without the need for chromatographic purification.[6]
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The choice of synthetic route is often dictated by factors such as scalability, cost-effectiveness,

and the desired enantiomeric purity. The enzymatic resolution, for instance, offers very high

chiral purity (>99% ee), which is paramount for pharmaceutical applications.

Chemical Reactivity

The reactivity of (S)-N-Boc-Morpholine-2-acetic acid is governed by its three primary

functional groups:

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group
for amines due to its stability under a broad range of conditions and its facile removal under
mild acidic conditions (e.qg., trifluoroacetic acid or HCIl in an organic solvent). This allows for
the selective deprotection of the morpholine nitrogen to enable subsequent reactions at this
position.

Carboxylic Acid: The acetic acid moiety provides a versatile handle for a variety of chemical
transformations. It readily participates in amide bond formation with amines using standard
peptide coupling reagents (e.g., HATU, HBTU, EDC). This is a cornerstone reaction for
incorporating the morpholine scaffold into peptides or small molecule drug candidates. The
carboxylic acid can also be reduced to the corresponding alcohol or converted to an ester.

Morpholine Ring: The morpholine ring itself is generally stable but can influence the
conformation and physicochemical properties of the final molecule. Its presence often
enhances aqueous solubility, a desirable trait for many drug candidates.
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Figure 2: Key Reactivity Pathways for (S)-N-Boc-Morpholine-2-acetic acid.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure and purity of (S)-N-Boc-
Morpholine-2-acetic acid. While specific spectra should be acquired for each batch, the
expected patterns can be predicted based on the molecular structure.

Table 3: Predicted Spectroscopic Data
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Predicted Chemical

Technique Feature Shift | W b Notes
i avenumber
A characteristic and
prominent singlet for
1H NMR Boc group (-C(CHs)3) ~1.4 ppm (singlet, 9H)  the nine equivalent

protons of the tert-

butyl group.

A complex series of

Morpholine ring 2.5-4.0 ppm multiplets due to the
protons (multiplets) diastereotopic nature
of the ring protons.[7]
) ] Protons adjacent to
Acetic acid (- ~2.5-2.8 ppm )
) the chiral center and
CH2COOH) (multiplet, 2H)

the carboxylic acid.

Carboxylic acid (-
COOH)

>10 ppm (broad
singlet, 1H)

The chemical shift is
highly dependent on
the solvent and

concentration.[8]

13C NMR

Boc group (-C(CHs)3)

Quaternary carbon of
~28 ppm the Boc group is

around 80 ppm.

Morpholine ring

The carbon adjacent

to oxygen (C-0) will

~45-70 ppm )
carbons be the most downfield.
[7]
Acetic acid (-
~40 ppm (-CH2)
CH2COOH)

Carbonyls (Boc &
COOH)

~155 ppm (Boc), ~175
ppm (COOH)

Carbonyl carbons
appear in the
characteristic

downfield region.[8]
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A very broad band

R Spect O-H stretch 2500-3300 cm™! characteristic of a
ectrosco

P Py (Carboxylic Acid) (broad) hydrogen-bonded

carboxylic acid.[8]

Strong, sharp
C=0 stretch 1700-1730 cm~1

) ] absorption for the acid
(Carboxylic Acid) (strong)

carbonyl.[8]

Strong absorption for
C=0 stretch (Boc

~1690 cm~t (strong) the carbamate
carbamate)
carbonyl.
For Electrospray
Mass Spectrometry Molecular lon [M+H]* 246.13 m/z lonization (ESI) in
positive mode.
For ESI in negative
[M-H]~- 24411 m/z

mode.

Standardized Protocol for *H NMR Analysis

Objective: To obtain a high-resolution *H NMR spectrum for structural confirmation and purity
assessment.

Methodology:

o Sample Preparation: Accurately weigh 5-10 mg of (S)-N-Boc-Morpholine-2-acetic acid and
dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-ds or CDCIs)
in a clean, dry NMR tube. DMSO-ds is often preferred for observing the exchangeable
carboxylic acid proton.

e Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument
is properly tuned and shimmed to achieve optimal resolution.

e Acquisition Parameters:

o Pulse Program: Standard single-pulse experiment (e.g., 'zg30").
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[e]

Spectral Width: -2 to 13 ppm.

o

Acquisition Time: ~3-4 seconds.

[¢]

Relaxation Delay (d1): 1-2 seconds.

[¢]

Number of Scans: 16-64 scans, depending on the sample concentration.

e Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase
correct the spectrum and perform baseline correction. Calibrate the chemical shift scale
using the residual solvent peak (e.g., DMSO at 2.50 ppm).

e Analysis: Integrate all signals to determine the relative proton ratios. Analyze the chemical
shifts and coupling patterns to confirm the structure.

Applications in Drug Discovery and Development

(S)-N-Boc-Morpholine-2-acetic acid is a valuable building block for synthesizing novel
therapeutic agents. The morpholine moiety is a common feature in many approved drugs and
clinical candidates, valued for its ability to improve pharmacokinetic properties.

o Scaffold for Kinase Inhibitors: The morpholine ring can serve as a key structural element in
the design of kinase inhibitors, where it can form important hydrogen bond interactions with
the target protein.

e Peptidomimetics: This building block can be incorporated into peptide sequences to create
peptidomimetics with enhanced stability and altered conformational properties. The Boc-
protected amine and carboxylic acid functionality are perfectly suited for standard solid-
phase or solution-phase peptide synthesis.

o Construction of Complex Molecules: It serves as a chiral synthon for the stereoselective
synthesis of more complex heterocyclic systems and natural product analogs.[5] Its
application is part of a broader strategy in medicinal chemistry to "escape from flatland" by
incorporating more three-dimensional saturated heterocyclic structures to improve drug-like
properties.[9]

Safety and Handling
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As with any chemical reagent, proper handling and storage are essential to ensure safety in the
laboratory.

Table 4: GHS Hazard Information

Hazard Category GHS Classification Hazard Statement

H315 - Causes skin irritation[1]

Skin Irritation Category 2
[10]
o H319 - Causes serious eye
Eye Irritation Category 2A o
irritation[1][10]
) o Specific target organ toxicity - H335 - May cause respiratory
Respiratory Irritation ) L
single exposure (Category 3) irritation[1][10]
Ingestion Harmful if swallowed H302 - Harmful if swallowed[1]

Handling and Personal Protective Equipment (PPE)

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[11]

o Personal Protective Equipment:
o Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

o Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[10] Wash hands
thoroughly after handling.[1]

o Respiratory Protection: Avoid breathing dust.[10] If ventilation is inadequate, use a NIOSH-
approved respirator.

Storage and Disposal

» Storage: Store in a tightly closed container in a dry, well-ventilated place at 2-8°C.[3][4]

o Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations. The material should be disposed of as hazardous waste.[12]
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Conclusion

(S)-N-Boc-Morpholine-2-acetic acid is a high-value chiral building block with significant
applications in the synthesis of pharmaceuticals and other bioactive compounds. A thorough
understanding of its chemical properties, reactivity, and handling requirements is essential for
its effective and safe utilization in a research and development setting. This guide provides the
foundational knowledge and practical protocols to empower scientists to leverage this versatile
reagent in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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